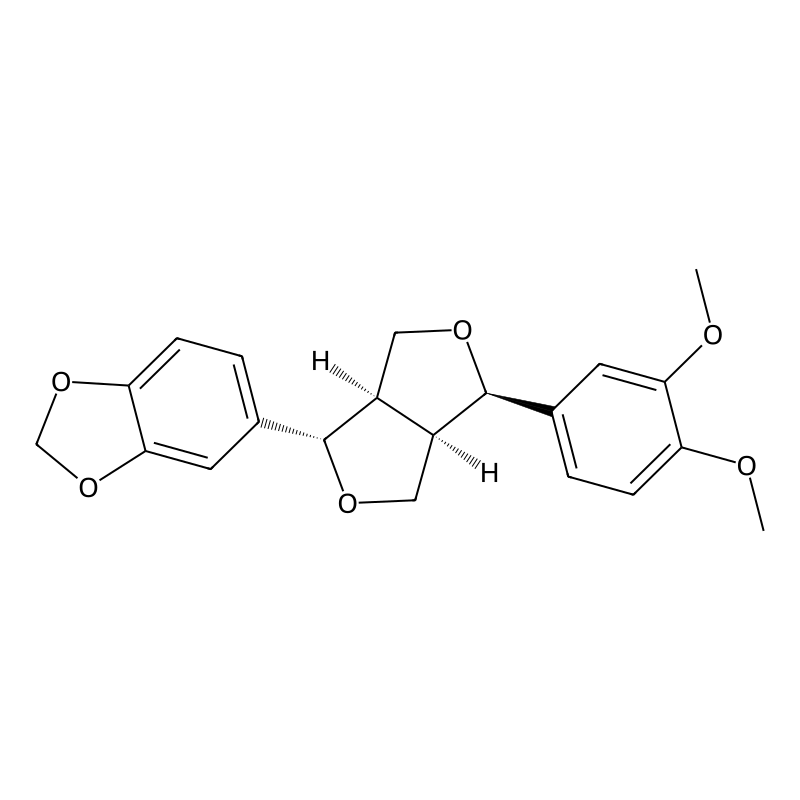

Fargesin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Fargesin is a highly purified, biologically active tetrahydrofurofuran neolignan predominantly isolated from the flower buds of Magnolia fargesii (Flos Magnoliae). In industrial and laboratory procurement, it serves as a critical analytical reference standard and a high-value pharmacological precursor. Characterized by its asymmetric methoxy and methylenedioxy substitution pattern, Fargesin offers excellent lipophilicity and precise stereochemistry. These baseline properties make it highly suitable for integration into complex in vitro screening workflows, particularly those targeting inflammatory pathways and calcium channel regulation, where high-purity standards are mandatory for reproducible data generation [1].

Research Fit

Relying on crude Magnolia extracts or substituting Fargesin with structurally related in-class lignans (such as Sesamin, Magnolin, or Eudesmin) introduces severe reproducibility and performance risks. Crude botanical extracts suffer from seasonal and geographic titer fluctuations, making them unsuitable for rigorous mechanistic studies or standardized formulation. Furthermore, while analogs like Magnolin share the tetrahydrofurofuran core, they exhibit drastically different target affinities; for instance, Fargesin demonstrates significantly stronger inhibition of specific calcium channels and inflammatory markers. Procuring pure Fargesin is therefore essential to prevent off-target effects, ensure accurate pharmacokinetic modeling, and maintain strict quality control in both downstream drug development and herbal standardization [1].

Substitution Risk

Superior ORAI1 Channel Inhibition for Anti-Allergic Formulations

In comparative whole-cell patch-clamp studies targeting the ORAI1 calcium channel—a critical pathway for mast cell degranulation and allergic response—Fargesin demonstrated significantly higher potency than its co-occurring Magnolia lignans. At a concentration of 100 μM, Fargesin achieved 65.58% inhibition of the ORAI1 current, whereas Magnolin and Eudesmin achieved only 29.73% and 24.69%, respectively. Furthermore, Fargesin exhibited a dose-dependent inhibition with an IC50 of 12.46 μM [1].

| Evidence Dimension | ORAI1 Channel Inhibition (at 100 μM) |

| Target Compound Data | Fargesin: 65.58% inhibition (IC50 = 12.46 μM) |

| Comparator Or Baseline | Magnolin: 29.73% inhibition; Eudesmin: 24.69% inhibition |

| Quantified Difference | Fargesin provides >2.2x the inhibitory potency of Magnolin and >2.6x that of Eudesmin. |

| Conditions | Whole-cell patch-clamp assay in HEKORAI1 cells. |

Buyers developing targeted anti-allergic therapeutics or mast-cell stabilizers must select Fargesin over other Magnolia lignans to achieve effective calcium channel blockade at lower concentrations.

Enhanced Membrane Stabilization in Anti-Inflammatory Assays

Fargesin exhibits potent anti-inflammatory properties through cellular membrane stabilization, outperforming both closely related lignans and standard non-steroidal anti-inflammatory drugs (NSAIDs). In an in vitro RBC membrane lysis inhibition assay, isolated Fargesin demonstrated an IC50 of 40.22 µg/mL. Under identical conditions, the structural analog Sesamin showed a higher IC50 of 45.19 µg/mL, while the standard clinical control, Diclofenac, required 58.86 µg/mL to achieve the same effect[1].

| Evidence Dimension | RBC Membrane Lysis Inhibition (IC50) |

| Target Compound Data | Fargesin: 40.22 µg/mL |

| Comparator Or Baseline | Sesamin: 45.19 µg/mL; Diclofenac: 58.86 µg/mL |

| Quantified Difference | Fargesin is ~11% more potent than Sesamin and ~31% more potent than the clinical standard Diclofenac. |

| Conditions | In vitro heat-induced RBC membrane lysis inhibition assay. |

This quantitative advantage justifies the procurement of Fargesin over the more common Sesamin as a high-potency baseline compound in membrane-stabilizing anti-inflammatory research.

Favorable Cytotoxicity Profile for Macrophage-Based Screening Workflows

For cell-based screening, the baseline cytotoxicity of a compound dictates its usable concentration range and workflow fit. In viability assays using RAW 264.7 murine macrophages, Fargesin demonstrated a highly favorable safety profile with an IC50 for cytotoxicity of 173.5 µM. In contrast, other bioactive plant-derived anti-inflammatory compounds utilized in similar workflows, such as Eurycomanone, exhibited significantly higher toxicity with an IC50 of 94.17 µM [1].

| Evidence Dimension | Macrophage Cytotoxicity (IC50) |

| Target Compound Data | Fargesin: 173.5 µM |

| Comparator Or Baseline | Eurycomanone: 94.17 µM |

| Quantified Difference | Fargesin exhibits nearly half the cytotoxicity (1.8x higher IC50) compared to Eurycomanone. |

| Conditions | MTT viability assay in RAW 264.7 murine macrophages. |

Fargesin's lower cytotoxicity provides a significantly wider therapeutic window, ensuring that anti-inflammatory assay results are not confounded by premature cell death.

Analytical Standardization of Flos Magnoliae Extracts

Fargesin is an indispensable reference standard for the QA/QC of commercial Magnolia fargesii preparations. Its unique retention time and mass spectrometry profile allow manufacturers to ensure batch-to-batch reproducibility and prevent adulteration, which is critical for standardized herbal procurement[1].

Preclinical Development of ORAI1-Targeted Anti-Allergics

Based on its superior IC50 (12.46 μM) against ORAI1 channels compared to co-occurring lignans, Fargesin is the preferred high-purity precursor for patch-clamp assays and mast cell degranulation models in targeted allergy research [1].

Macrophage-Directed Anti-Inflammatory Screening Workflows

Due to its wide non-toxic concentration window (cytotoxicity IC50 > 170 µM), Fargesin is ideally suited as a reliable positive control or baseline compound in RAW 264.7 cellular assays measuring NO and cytokine inhibition, ensuring results are not skewed by cell death [2].

Application Fit Matrix

References

- [1] Hong, P. T. L., et al. 'Flos magnoliae constituent fargesin has an anti-allergic effect via ORAI1 channel inhibition.' Korean Journal of Physiology & Pharmacology. 2021.

- [2] Rosly, H. A., et al. 'Cytotoxicity of Eurycomanone and Fargesin in RAW 264.7 Murine Macrophages.' Journal of Pharmaceutical Research International. 2021.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Kim JH, Kwon SS, Jeong HU, Lee HS. Inhibitory Effects of Dimethyllirioresinol, Epimagnolin A, Eudesmin, Fargesin, and Magnolin on Cytochrome P450 Enzyme Activities in Human Liver Microsomes. Int J Mol Sci. 2017 May 1;18(5). pii: E952. doi: 10.3390/ijms18050952. PubMed PMID: 28468305; PubMed Central PMCID: PMC5454865.

3: Pham TH, Kim MS, Le MQ, Song YS, Bak Y, Ryu HW, Oh SR, Yoon DY. Fargesin exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling. Phytomedicine. 2017 Jan 15;24:96-103. doi: 10.1016/j.phymed.2016.11.014. Epub 2016 Nov 21. PubMed PMID: 28160867.

4: Bhatt V, Sharma S, Kumar N, Sharma U, Singh B. Simultaneous quantification and identification of flavonoids, lignans, coumarin and amides in leaves of Zanthoxylum armatum using UPLC-DAD-ESI-QTOF-MS/MS. J Pharm Biomed Anal. 2017 Jan 5;132:46-55. doi: 10.1016/j.jpba.2016.09.035. Epub 2016 Sep 26. PubMed PMID: 27693952.

5: Sha S, Xu D, Wang Y, Zhao W, Li X. Antihypertensive effects of fargesin in vitro and in vivo via attenuating oxidative stress and promoting nitric oxide release. Can J Physiol Pharmacol. 2016 Aug;94(8):900-6. doi: 10.1139/cjpp-2015-0615. Epub 2016 Apr 19. PubMed PMID: 27409158.

6: Zhou X, Chen C, Ye X, Song F, Fan G, Wu F. Analysis of lignans in Magnoliae Flos by turbulent flow chromatography with online solid-phase extraction and high-performance liquid chromatography with tandem mass spectrometry. J Sep Sci. 2016 Apr;39(7):1266-72. doi: 10.1002/jssc.201501167. Epub 2016 Mar 1. PubMed PMID: 26833996.

7: Li DX, Liu M, Zhou XJ. A new dimeric lignan from Zanthoxylum simulans. Zhongguo Zhong Yao Za Zhi. 2015 Jul;40(14):2843-8. PubMed PMID: 26666037.

8: Guo T, Su D, Huang Y, Wang Y, Li YH. Ultrasound-Assisted Aqueous Two-Phase System for Extraction and Enrichment of Zanthoxylum armatum Lignans. Molecules. 2015 Aug 20;20(8):15273-86. doi: 10.3390/molecules200815273. PubMed PMID: 26307958.

9: Wang X, Cheng Y, Xue H, Yue Y, Zhang W, Li X. Fargesin as a potential β₁ adrenergic receptor antagonist protects the hearts against ischemia/reperfusion injury in rats via attenuating oxidative stress and apoptosis. Fitoterapia. 2015 Sep;105:16-25. doi: 10.1016/j.fitote.2015.05.016. Epub 2015 May 27. PubMed PMID: 26025856.

10: Bhatt V, Kumar V, Singh B, Kumar N. A new geranylbenzofuranone from Zanthoxylum armatum. Nat Prod Commun. 2015 Feb;10(2):313-4. PubMed PMID: 25920270.

11: Samad A, Badshah S, Khan D, Ali F, Amanullah M, Hanrahan J. New prenylated carbazole alkaloids from Zanthoxylum armatum. J Asian Nat Prod Res. 2014 Dec;16(12):1126-31. doi: 10.1080/10286020.2014.967228. Epub 2014 Oct 30. PubMed PMID: 25355272.

12: Liu YQ, Yang SH, Liu Q, Pei G, Pan WW, Liu M, Peng CY. [Study on chemical constituents of Zanthoxyli cortex's ethyl acetate extract]. Zhong Yao Cai. 2013 Nov;36(11):1792-5. Chinese. PubMed PMID: 24956821.

13: Kumar V, Kumar S, Singh B, Kumar N. Quantitative and structural analysis of amides and lignans in Zanthoxylum armatum by UPLC-DAD-ESI-QTOF-MS/MS. J Pharm Biomed Anal. 2014 Jun;94:23-9. doi: 10.1016/j.jpba.2014.01.028. Epub 2014 Jan 30. PubMed PMID: 24534301.

14: Jun AY, Kim HJ, Park KK, Son KH, Lee DH, Woo MH, Chung WY. Tetrahydrofurofuran-type lignans inhibit breast cancer-mediated bone destruction by blocking the vicious cycle between cancer cells, osteoblasts and osteoclasts. Invest New Drugs. 2014 Feb;32(1):1-13. doi: 10.1007/s10637-013-9969-0. Epub 2013 May 15. PubMed PMID: 23673814.

15: Shan D, Gao Y, Jia Y. Intramolecular Larock indole synthesis: preparation of 3,4-fused tricyclic indoles and total synthesis of fargesine. Angew Chem Int Ed Engl. 2013 Apr 26;52(18):4902-5. doi: 10.1002/anie.201300571. Epub 2013 Mar 20. PubMed PMID: 23520020.

16: Choi SS, Cha BY, Choi BK, Lee YS, Yonezawa T, Teruya T, Nagai K, Woo JT. Fargesin, a component of Flos Magnoliae, stimulates glucose uptake in L6 myotubes. J Nat Med. 2013 Apr;67(2):320-6. doi: 10.1007/s11418-012-0685-4. Epub 2012 Jul 12. PubMed PMID: 22791412.

17: Lee YS, Cha BY, Choi SS, Harada Y, Choi BK, Yonezawa T, Teruya T, Nagai K, Woo JT. Fargesin improves lipid and glucose metabolism in 3T3-L1 adipocytes and high-fat diet-induced obese mice. Biofactors. 2012 Jul-Aug;38(4):300-8. doi: 10.1002/biof.1022. Epub 2012 Jun 2. PubMed PMID: 22674784.

18: Jiménez-Arellanes A, León-Díaz R, Meckes M, Tapia A, Molina-Salinas GM, Luna-Herrera J, Yépez-Mulia L. Antiprotozoal and Antimycobacterial Activities of Pure Compounds from Aristolochia elegans Rhizomes. Evid Based Complement Alternat Med. 2012;2012:593403. doi: 10.1155/2012/593403. Epub 2012 Feb 16. PubMed PMID: 22454670; PubMed Central PMCID: PMC3292206.

19: Guo T, Deng YX, Xie H, Yao CY, Cai CC, Pan SL, Wang YL. Antinociceptive and anti-inflammatory activities of ethyl acetate fraction from Zanthoxylum armatum in mice. Fitoterapia. 2011 Apr;82(3):347-51. doi: 10.1016/j.fitote.2010.11.004. Epub 2010 Nov 6. PubMed PMID: 21059381.

20: Jeong JH, Kim DK, Ji HY, Oh SR, Lee HK, Lee HS. Liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry for the simultaneous determination of dimethoxyaschantin, dimethylliroresinol, dimethylpinoresinol, epimagnolin A, fargesin and magnolin in rat plasma. Biomed Chromatogr. 2011 Aug;25(8):879-89. doi: 10.1002/bmc.1538. Epub 2010 Nov 5. PubMed PMID: 21058411.

Explore Compound Types